molecular formula C15H13F3N2O B2939845 2-(4-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one CAS No. 1285661-67-7

2-(4-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one

Cat. No. B2939845
CAS RN: 1285661-67-7
M. Wt: 294.277
InChI Key: RLEBLHKNUCJVNF-UHFFFAOYSA-N
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Description

The compound “2-(4-(Trifluoromethyl)phenyl)ethanol” is a related compound with the molecular formula C9H9F3O . It’s also known as "4-(Trifluoromethyl)phenethyl alcohol" . Another related compound is “4-Fluoro-2-(trifluoromethyl)phenol” with the molecular formula C7H4F4O .


Synthesis Analysis

While specific synthesis methods for “2-(4-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one” were not found, there are studies on the synthesis of related compounds. For instance, a study on the design and synthesis of 4,6,7-trisubstituted quinazoline derivatives containing an acrylamide group was found .


Molecular Structure Analysis

The molecular structure of “2-(4-(Trifluoromethyl)phenyl)ethanol” has been reported with a molecular weight of 190.162 Da . Another related compound, “4-Fluoro-2-(trifluoromethyl)phenol”, has a molecular weight of 180.0997 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-(Trifluoromethyl)phenyl)ethanol” include a molecular formula of C9H9F3O and an average mass of 190.162 Da .

Safety And Hazards

Safety data for “4-(Trifluoromethyl)phenethyl alcohol”, a related compound, indicates that it is combustible and can cause severe skin burns and eye damage .

Future Directions

While specific future directions for “2-(4-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one” were not found, research into related compounds continues to be a topic of interest .

properties

IUPAC Name

2-[4-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-3H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N2O/c16-15(17,18)10-7-5-9(6-8-10)13-19-12-4-2-1-3-11(12)14(21)20-13/h5-8H,1-4H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLEBLHKNUCJVNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=O)NC(=N2)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one

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